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For Researchers, Scientists, and Drug Development Professionals

Introduction
Bamocaftor, also known as VX-659, is a next-generation cystic fibrosis transmembrane

conductance regulator (CFTR) corrector.[1][2][3] It is an investigational small molecule

developed to address the underlying cause of cystic fibrosis (CF), particularly in patients with

the F508del mutation.[1][4] This mutation leads to the misfolding and premature degradation of

the CFTR protein, preventing it from reaching the cell surface to function as a chloride and

bicarbonate channel. Bamocaftor is designed to improve the processing, trafficking, and

stability of the F508del-CFTR protein, restoring its function at the epithelial cell membrane. This

document provides a comprehensive overview of the molecular structure, chemical properties,

and mechanism of action of Bamocaftor, supported by experimental data and protocols.

Molecular Structure and Identification
Bamocaftor is a synthetic organic compound with a complex heterocyclic structure. Its key

identifiers and physicochemical properties are summarized below.
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Identifier Value

IUPAC Name

N-(benzenesulfonyl)-6-[3-[2-[1-

(trifluoromethyl)cyclopropyl]ethoxy]pyrazol-1-

yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-

3-carboxamide

CAS Number 2204245-48-5

Synonyms VX-659, VX659

InChIKey IGEOJNMYRZUKIK-IBGZPJMESA-N

SMILES

C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(

=N3)OCCC4(CC4)C(F)(F)F)C(=O)NS(=O)

(=O)C5=CC=CC=C5)(C)C

Physicochemical Properties
Property Value

Molecular Formula C₂₈H₃₂F₃N₅O₄S

Molecular Weight 591.6 g/mol

Exact Mass 591.2127 g/mol

pKa 4.95 (at 25 °C)

log D 4.38 (at 22 °C, pH 7.4)

Solubility Soluble in DMSO

Mechanism of Action and Pharmacology
Bamocaftor functions as a CFTR "corrector," specifically targeting the processing and

trafficking defects of the F508del-CFTR mutant protein.

CFTR Correction Pathway
Mutations like F508del impair the folding of the CFTR protein within the endoplasmic reticulum

(ER). This leads to recognition by the cell's quality control machinery and subsequent
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degradation, preventing the protein from reaching the plasma membrane. Bamocaftor is a

Type 2 (or C2) corrector that aids in the proper folding of the CFTR protein. It works

synergistically with Type 1 (C1) correctors, such as Tezacaftor, which stabilize the nucleotide-

binding domain 1 (NBD1) and its interface with membrane-spanning domains (MSDs). The

additive effects suggest that Bamocaftor binds to a different site on the CFTR protein than

Tezacaftor. This dual-corrector approach enhances the escape of the F508del-CFTR protein

from the ER and promotes its trafficking to the cell surface. Once at the membrane, a

"potentiator" molecule, like Ivacaftor, is required to increase the channel's opening probability,

thereby restoring chloride ion transport. Computational studies have also suggested that

Bamocaftor may possess a dual role, acting as both a corrector and a potentiator.
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Caption: Mechanism of Bamocaftor in CFTR Protein Correction.
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Experimental Data and Protocols
Bamocaftor has been evaluated in numerous preclinical and clinical studies to determine its

efficacy, safety, and pharmacokinetic profile.

In Vitro Efficacy
Studies using human bronchial epithelial cells (CFBE41o-) expressing F508del-CFTR have

demonstrated Bamocaftor's effectiveness. When combined with Tezacaftor and Ivacaftor

(BTI), it significantly increases the mature, fully-glycosylated (Band C) form of the F508del-

CFTR protein and enhances chloride transport function, as measured by short-circuit current

(Isc).

Cell Culture: CFBE41o- cells stably expressing F508del-CFTR are seeded at high density

(e.g., 0.5 × 10⁶ cells) onto permeable filter supports (e.g., Snapwell inserts) and cultured until

polarized epithelial monolayers are formed.

Compound Treatment: Cells are treated with vehicle (e.g., 0.1% DMSO) or CFTR modulators

for 24 hours. A typical treatment combination is 3 µM Bamocaftor, 3 µM Tezacaftor, and 1

µM Ivacaftor (BTI).

Ussing Chamber Assay: The permeable supports are mounted in an Ussing chamber. The

basolateral and apical sides are bathed in identical Krebs-bicarbonate solution. The potential

difference across the monolayer is clamped to 0 mV, and the resulting short-circuit current is

recorded.

Measurement of CFTR Activity: CFTR-mediated currents are stimulated by the sequential

addition of a cAMP agonist (e.g., 10 µM Forskolin) to the apical side, followed by a CFTR

potentiator (e.g., 1 µM Ivacaftor/VX-770). Finally, a CFTR inhibitor (e.g., 10 µM CFTRinh-

172) is added to confirm that the measured current is CFTR-specific. The change in current

upon inhibitor addition (ΔIsc) represents the level of CFTR function.

Computational Modeling
Computational studies have been employed to understand the molecular interactions between

Bamocaftor and the F508del-CFTR protein. These studies involve molecular docking to
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predict binding sites and molecular dynamics (MD) simulations to assess the stability of the

drug-protein complex.

Metric Bamocaftor Ivacaftor (Control)

Binding Energy (MMPBSA) -40.25 kJ/mol -26.76 kJ/mol

Avg. Radius of Gyration (Rg) 3.61 nm 3.67 nm

Avg. RMSD 0.69 nm 0.76 nm

These results from an in silico study suggest that Bamocaftor forms a more stable and

compact complex with the CFTR protein compared to the approved drug Ivacaftor.

Database Preparation: A database of potential drug molecules, including Bamocaftor, is
compiled with their 2D structures (SMILES) and 3D conformations.

ADMET Screening: The compounds are screened for Absorption, Distribution, Metabolism,

Excretion, and Toxicity (ADMET) properties using computational tools like the OSIRIS

Property Explorer to filter out candidates with unfavorable profiles (e.g., mutagenicity,

tumorigenicity).

Protein Preparation: The 3D structure of the mutated CFTR protein (e.g., PDB ID: 8EJ1) is

downloaded from the RCSB Protein Data Bank. The structure is prepared for docking by

correcting residues, adding polar hydrogens, and assigning charges using software like

AutoDock Tools.

Molecular Docking: Bamocaftor is docked into the prepared CFTR protein structure using

software like AutoDock Vina to predict the most likely binding pose and calculate the binding

affinity.

Molecular Dynamics (MD) Simulation: The best-docked complex of CFTR-Bamocaftor is
subjected to a long-duration (e.g., 200 ns) MD simulation. This simulation assesses the

dynamic stability of the complex by calculating metrics such as Root-Mean-Square Deviation

(RMSD) and Radius of Gyration (Rg) over time.
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Caption: Workflow for Computational Analysis of Bamocaftor.
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Clinical Development
Bamocaftor (VX-659) has been evaluated in Phase 1 and Phase 2 clinical trials, both as a

standalone agent to assess safety and pharmacokinetics and as part of a triple-combination

therapy with Tezacaftor and Ivacaftor. These trials, such as NCT03224351, aimed to evaluate

the safety and efficacy of the combination in CF patients with at least one F508del mutation.

While showing promise, the development of Bamocaftor was ultimately deprioritized in favor of

Elexacaftor (VX-445), which exhibited a superior pharmacological profile and efficacy in clinical

trials.

Conclusion
Bamocaftor is a potent, next-generation CFTR corrector that has significantly contributed to

the understanding of how to rescue the F508del-CFTR protein. Its molecular structure enables

it to effectively assist in the folding and trafficking of the mutant protein, working synergistically

with other modulators. While not currently progressing toward regulatory approval, the research

and clinical data generated for Bamocaftor have been instrumental in the development of

highly effective triple-combination therapies that are now transforming the lives of people with

cystic fibrosis. The experimental protocols and data outlined in this guide provide a technical

foundation for researchers in the ongoing development of novel CFTR modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b605910#molecular-structure-and-chemical-
properties-of-bamocaftor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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